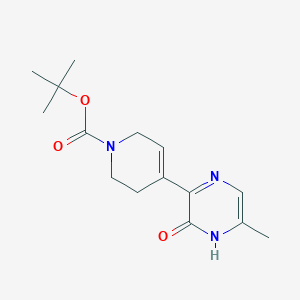

tert-Butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

tert-Butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydropyridine core substituted at position 4 with a 5-methyl-3-oxo-dihydropyrazine moiety and at position 1 with a tert-butyl carbamate group. While direct evidence for its synthesis or applications is absent in the provided sources, structural analogs highlight its relevance in pharmaceutical research.

Properties

Molecular Formula |

C15H21N3O3 |

|---|---|

Molecular Weight |

291.35 g/mol |

IUPAC Name |

tert-butyl 4-(6-methyl-2-oxo-1H-pyrazin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C15H21N3O3/c1-10-9-16-12(13(19)17-10)11-5-7-18(8-6-11)14(20)21-15(2,3)4/h5,9H,6-8H2,1-4H3,(H,17,19) |

InChI Key |

NLTGTMSBCSRVKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=O)N1)C2=CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diketones and diamines under acidic or basic conditions.

Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be constructed via cyclization reactions involving suitable precursors such as amino alcohols or amino ketones.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized pyrazine derivatives.

Reduction: Hydroxylated pyrazine derivatives.

Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Catalysis: It can be used as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine

Drug Development:

Industry

Material Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-(6-fluoro-4-methylpyridin-3-yl)piperazine-1-carboxylate ()

- Structure : Contains a piperazine ring instead of tetrahydropyridine, with a 6-fluoro-4-methylpyridine substituent.

- Synthesis : Prepared via palladium-catalyzed coupling of 5-bromo-2-fluoro-4-methylpyridine with tert-butyl piperazine-1-carboxylate under Cs₂CO₃ and BINAP .

- Applications : Likely serves as a kinase inhibitor intermediate due to fluorinated pyridine motifs, which enhance metabolic stability in drug candidates.

- Key Difference : Fluorine substitution increases electronegativity and bioavailability compared to the target compound’s methyl-oxo-pyrazine group.

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate ()

- Structure : Features a boronate ester group at position 4, enabling Suzuki-Miyaura cross-coupling reactions.

- Properties : Molecular weight 309.21 g/mol; CAS 286961-14-6; available commercially (Thermo Scientific) as a cross-coupling reagent .

- Applications : Used in synthesizing biaryl structures for drug discovery.

- Key Difference : The boronate ester enhances versatility in organic synthesis, whereas the target compound’s pyrazine ring may limit cross-coupling utility.

tert-Butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate ()

- Structure: Contains a bromo-substituted pyridone and an amino linker.

- Properties : Molecular weight 464.36 g/mol; CAS 1346674-57-4.

- Applications : Pharmaceutical intermediate for kinase inhibitors; bromine enables further functionalization via substitution .

- Key Difference : Bromine enhances reactivity for nucleophilic substitution, contrasting with the target compound’s methyl-oxo-pyrazine, which may participate in hydrogen bonding.

tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate ()

- Structure : Pyrazolo-pyridine core with hydroxymethyl and methyl groups.

- Safety Profile: Acute toxicity (oral, dermal), skin corrosion, and respiratory irritation noted; requires stringent handling .

- Applications : Research chemical for probing pyrazolo-pyridine scaffolds in drug design.

Comparative Data Table

*Calculated based on molecular formula.

Key Research Findings

- Synthetic Flexibility : Boronate-containing analogs () demonstrate broader utility in cross-coupling reactions than the target compound, which may require tailored routes for functionalization.

- Pharmacological Potential: Brominated () and fluorinated () derivatives highlight the importance of halogenation in optimizing drug candidates for potency and stability.

- Safety Considerations : Acute toxicity in hydroxymethyl-substituted analogs () underscores the need for rigorous safety protocols when handling tert-butyl-protected heterocycles.

Biological Activity

tert-Butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound notable for its diverse biological activities. This compound integrates a tetrahydropyridine ring and a pyrazine moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 291.35 g/mol. The compound features various functional groups that play crucial roles in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O3 |

| Molecular Weight | 291.35 g/mol |

| IUPAC Name | tert-butyl 4-(6-methyl-2-oxo-1H-pyrazin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

| InChI Key | NLTGTMSBCSRVKV-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C(=O)N1)C2=CCN(CC2)C(=O)OC(C)(C)C |

The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor or modulator of receptor signaling pathways. The precise mechanism often depends on the specific biological context and the target involved.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antimicrobial properties. The presence of the pyrazine ring enhances the interaction with microbial enzymes, potentially leading to inhibition of growth in bacteria and fungi.

2. Antiviral Properties

A comparative study on similar compounds has shown promising antiviral activity against strains of human coronaviruses (e.g., HCoV-OC43 and HCoV-229E). The structural features of tert-butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine could contribute to its effectiveness in inhibiting viral replication .

3. Antitumor Activity

Tetrahydropyridine derivatives have been explored for their potential antitumor effects. Initial screenings suggest that this compound may induce apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell survival and proliferation .

4. Neuroprotective Effects

Studies indicate that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Case Studies

Several studies have investigated the biological effects of related compounds:

Case Study 1: Antiviral Activity

In a study evaluating multiple tetrahydropyridine derivatives for antiviral properties against coronaviruses, it was found that certain modifications to the structure significantly enhanced activity against viral replication .

Case Study 2: Antimicrobial Efficacy

A series of tests demonstrated that derivatives similar to tert-butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine exhibited effective inhibition against Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.